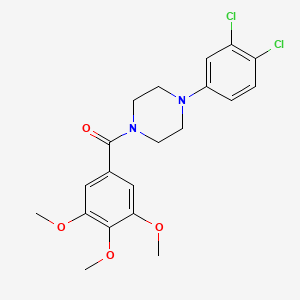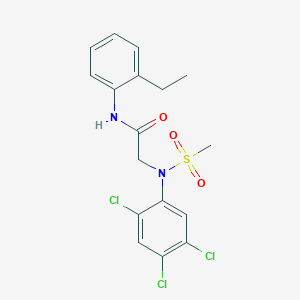![molecular formula C17H17Cl3N2O4S B3607945 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3607945.png)
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,4-dichlorophenyl)acetamide
Vue d'ensemble
Description
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,4-dichlorophenyl)acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. It is a potential anticancer agent that has been extensively studied for its mechanism of action and therapeutic applications.
Mécanisme D'action
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,4-dichlorophenyl)acetamide works by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including activation of the p53 pathway and inhibition of the PI3K/Akt/mTOR pathway. It has also been shown to sensitize cancer cells to radiation and chemotherapy. In addition, this compound has been shown to have anti-inflammatory effects and to modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,4-dichlorophenyl)acetamide has several advantages for lab experiments, including its ability to induce apoptosis and alter gene expression in cancer cells. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several potential future directions for research on 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,4-dichlorophenyl)acetamide, including:
1. Investigating its potential in combination with other therapies, such as immunotherapy or targeted therapies.
2. Studying its effects on other diseases, such as neurodegenerative disorders.
3. Developing more potent and selective HDAC inhibitors based on the structure of this compound.
4. Investigating its potential as a radiosensitizer in cancer treatment.
5. Studying its effects on the tumor microenvironment and immune responses.
In conclusion, this compound is a promising anticancer agent that has been extensively studied for its mechanism of action and therapeutic applications. Further research is needed to fully understand its potential and limitations, and to develop more effective treatments for cancer and other diseases.
Applications De Recherche Scientifique
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,4-dichlorophenyl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to other therapies. It has also been investigated for its potential in treating other diseases such as HIV and Alzheimer's.
Propriétés
IUPAC Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O4S/c1-10(2)22-27(24,25)12-4-6-16(14(20)8-12)26-9-17(23)21-15-5-3-11(18)7-13(15)19/h3-8,10,22H,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHBPQFZZJUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3607870.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3607874.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3607882.png)

![1-(3,4-dichlorophenyl)-4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B3607890.png)


![N-(2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B3607909.png)
![methyl 4-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3607916.png)
![N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3607930.png)
![ethyl 2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3607938.png)
![1-(3-nitrophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B3607952.png)
![4-({3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3607964.png)
